molecular formula C22H22N2O2 B2907400 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946230-10-0

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2907400
CAS No.: 946230-10-0
M. Wt: 346.43
InChI Key: AFXLKPAAJIWVBQ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, two methylphenyl groups, and a carboxamide group

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and the introduction of the methylphenyl groups. One common synthetic route involves the reaction of 2,5-dimethylbenzyl chloride with 2-methylphenylamine to form an intermediate, which is then reacted with a pyridine derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

  • 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-2-carboxamide
  • 1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-4-carboxamide

These compounds share similar structures but differ in the position of the carboxamide group on the pyridine ring

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-8-9-16(2)19(12-15)14-24-13-18(10-11-21(24)25)22(26)23-20-7-5-4-6-17(20)3/h4-13H,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXLKPAAJIWVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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